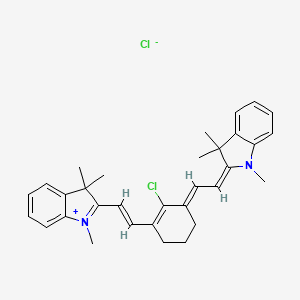
IR-775 chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IR-775 chloride: is a synthetic organic compound known for its vibrant color properties. It belongs to the class of cyanine dyes, which are widely used in various scientific and industrial applications due to their strong absorption and fluorescence characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 2-chloro-3-formylcyclohex-2-en-1-one. The reaction is carried out in the presence of a base such as sodium acetate in an ethanol solvent. The resulting intermediate is then reacted with 1,3,3-trimethyl-2-methyleneindoline in the presence of hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pH, and solvent purity to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinonoid structures.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Leuco forms.
Substitution: Substituted indolium derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a fluorescent dye in various chemical assays and as a marker in chromatography.
Biology: In biological research, it is used for staining cells and tissues due to its strong fluorescence properties. It is also employed in fluorescence microscopy and flow cytometry.
Medicine: The compound is investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: In the industrial sector, it is used in the manufacturing of optical data storage devices and as a component in dye-sensitized solar cells.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb light and emit fluorescence. Upon absorption of light, the compound transitions to an excited state and then returns to the ground state by emitting light of a longer wavelength. This property is utilized in various imaging and diagnostic applications. The molecular targets include cellular components such as nucleic acids and proteins, which can be labeled with the dye for visualization.
Comparación Con Compuestos Similares
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
Comparison: Compared to these similar compounds, IR-775 chloride is unique due to its strong fluorescence and stability under various conditions. This makes it particularly valuable in applications requiring long-term imaging and high sensitivity.
Propiedades
Número CAS |
199444-11-6 |
|---|---|
Fórmula molecular |
C32H36Cl2N2 |
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |
InChI |
InChI=1S/C32H36ClN2.ClH/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
BPSIJFMUSNMMAL-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)


![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)

